3,4-Dibutyl-2-iodothiophene
Description
Significance of Thiophene (B33073) Scaffolds in Contemporary Chemical Research
Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are fundamental building blocks in modern chemical research. cognizancejournal.combenthamdirect.comresearchgate.net The thiophene nucleus is a privileged scaffold, meaning it is a common structural feature in molecules with diverse and useful properties. nih.gov Its structural similarity to benzene (B151609) allows it to participate in many similar reactions, yet the presence of the sulfur heteroatom imparts unique electronic and chemical characteristics. cognizancejournal.com
Thiophene-based compounds have garnered significant attention from medicinal and organic chemists due to their wide range of biological activities. cognizancejournal.combenthamdirect.com These include potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. cognizancejournal.comresearchgate.net In fact, thiophene moieties are present in several FDA-approved drugs, highlighting their importance in pharmaceutical development. nih.gov
Beyond medicine, thiophene scaffolds are crucial in materials science. They are integral components of conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). cognizancejournal.comacademie-sciences.fr The ability of thiophene units to facilitate π-electron delocalization along a polymer backbone is key to the electronic and optical properties of these materials. academie-sciences.fr The versatility and synthetic accessibility of thiophenes continue to make them a focal point of research and development in both academia and industry. researchgate.netnih.gov
Strategic Importance of Functionalization in Heterocyclic Systems
The functionalization of heterocyclic compounds, such as thiophene, is a cornerstone of modern organic synthesis and materials science. mdpi.comthieme-connect.com Introducing specific functional groups onto the heterocyclic ring allows for the precise tuning of a molecule's physicochemical properties, including its electronic, optical, and biological characteristics. rsc.org This strategic modification is essential for tailoring molecules for specific applications. thieme-connect.comrsc.org
In medicinal chemistry, functionalization can enhance a drug's potency, selectivity, and pharmacokinetic profile. nih.gov For instance, the addition of certain groups can improve a molecule's ability to bind to a biological target or alter its solubility and metabolic stability. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov
In the realm of materials science, functionalization is used to control the assembly and electronic properties of organic materials. academie-sciences.fr For example, attaching alkyl chains to a polythiophene backbone can improve its solubility, making it easier to process into thin films for electronic devices. acs.org The position and nature of these functional groups can also influence the polymer's bandgap and charge carrier mobility. Direct C-H functionalization has emerged as a powerful technique, as it avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. thieme-connect.com
Contextualization of 3,4-Dibutyl-2-iodothiophene within Advanced Thiophene Derivative Studies
This compound is a key intermediate in the synthesis of advanced thiophene-based materials. thieme-connect.comresearchgate.netacs.org The butyl groups at the 3 and 4 positions of the thiophene ring serve to increase the solubility of resulting oligomers and polymers in common organic solvents. acs.org This enhanced solubility is crucial for the solution-based processing techniques often used in the fabrication of organic electronic devices. acs.org
The iodo group at the 2-position is a versatile handle for a variety of cross-coupling reactions, most notably the Sonogashira, Stille, and Suzuki reactions. academie-sciences.frresearchgate.netacs.org These reactions allow for the straightforward construction of larger, conjugated systems by coupling the this compound unit with other molecular building blocks. academie-sciences.fracs.org For example, it has been used in the synthesis of oligomeric ligands and conjugated polymers. acs.orgacs.org
The specific substitution pattern of this compound makes it a valuable precursor for creating well-defined, regioregular polythiophenes and other complex architectures. acs.orgacs.org The ability to precisely control the structure of these materials is essential for optimizing their electronic and photophysical properties for applications in areas such as organic photovoltaics and thin-film transistors. acs.orgacs.org
Chemical Compound: this compound
Table 1: General Information on this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₉IS |
| Molecular Weight | 322.25 g/mol |
| CAS Number | 135689-58-0 |
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibutyl-2-iodothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IS/c1-3-5-7-10-9-14-12(13)11(10)8-6-4-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLROIFLDIQJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC(=C1CCCC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
The synthesis of 3,4-dibutyl-2-iodothiophene typically starts from 3,4-dibutylthiophene (B1250564). A common method involves the direct iodination of 3,4-dibutylthiophene using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like a mixture of chloroform (B151607) and acetic acid. This reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the more reactive α-position (position 2) of the thiophene (B33073) ring.
Another approach involves the lithiation of 3,4-dibutylthiophene with a strong base like n-butyllithium, followed by quenching the resulting lithiated species with iodine. This method offers high regioselectivity for the 2-position.
Characterization of this compound is typically accomplished using standard spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is used to confirm the presence and arrangement of the butyl groups and the remaining proton on the thiophene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy provides information about the carbon skeleton of the molecule.
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition.
Chemical Properties and Reactivity
The chemical reactivity of 3,4-dibutyl-2-iodothiophene is dominated by the carbon-iodine bond. The iodo substituent is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This property makes this compound a valuable building block in organic synthesis.
Table 2: Common Reactions Involving this compound
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted thiophene (B33073) |
| Stille Coupling | Organostannane, Pd catalyst | Biaryl or vinyl-substituted thiophene |
| Suzuki Coupling | Organoboron compound, Pd catalyst, base | Biaryl or vinyl-substituted thiophene |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted thiophene |
These reactions allow for the facile introduction of a wide range of functional groups at the 2-position of the thiophene ring, enabling the synthesis of complex molecules with tailored properties.
Polymerization and Advanced Materials Applications of 3,4 Dibutyl 2 Iodothiophene Derivatives
Polymerization of Butylthiophene Monomers
The transformation of butyl-substituted thiophene (B33073) monomers, such as 3,4-dibutyl-2-iodothiophene, into well-defined polymers is crucial for their application. The Grignard Metathesis (GRIM) polymerization has become a preferred method for synthesizing regioregular polythiophenes.
Grignard Metathesis (GRIM) polymerization is a powerful chain-growth method for synthesizing regioregular, head-to-tail (HT) coupled poly(3-alkylthiophenes). acs.orgcmu.edu The process begins with the metal-halogen exchange between a dihalogenated 3-alkylthiophene monomer, like 2,5-dibromo-3-butylthiophene (B39698), and an alkyl Grignard reagent (e.g., CH₃MgBr or iPrMgCl). acs.orgcmu.edugoogle.com This step, known as Grignard metathesis, forms a mixture of two regioisomeric thienyl Grignard reagents. acs.orgcmu.edu For a 2,5-dibromo-3-alkylthiophene, this results in 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene, typically in a ratio of about 85:15. acs.orgcmu.edu
The subsequent addition of a nickel catalyst, commonly Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates the polymerization. rsc.org The catalytic cycle is believed to involve oxidative addition, transmetalation, and reductive elimination steps. rsc.org Despite the initial formation of a mixture of regioisomers, the GRIM method surprisingly yields polymers with very high head-to-tail (HT) regioregularity, often exceeding 95%. cmu.eduacs.org This high regioselectivity is attributed to the catalyst's preference for reacting with the more reactive "good" isomer (2-bromo-3-alkyl-5-bromomagnesiothiophene) and the thermodynamic favorability of forming a more conjugated polymer chain. acs.orgcmu.edu Kinetic studies suggest that while some "bad" isomer (2-bromomagnesio-3-alkyl-5-bromothiophene) may be incorporated, leading to a tail-to-tail (TT) linkage, the subsequent growth continues in a head-to-tail fashion, minimizing defects. cmu.edu This mechanism allows for a robust and cost-effective synthesis of highly regioregular P3ATs without the need for cryogenic temperatures. cmu.edu
The synthesis of poly(3-butylthiophene) (P3BT) via the GRIM method typically starts with a 2,5-dihalogenated-3-butylthiophene monomer. rsc.org For instance, 2,5-dibromo-3-butylthiophene is treated with one equivalent of a Grignard reagent like isopropylmagnesium chloride in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov A nickel-based catalyst, Ni(dppp)Cl₂, is then added to this mixture to initiate polymerization. rsc.orgnih.gov This process is a quasi-living chain growth polymerization, which allows for control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio. psu.edu
The GRIM method is not limited to homopolymers; it is also highly effective for creating copolymers. Diblock copolymers, such as poly(3-butylthiophene)-b-poly(3-octylthiophene) (P3BT-b-P3OT), have been successfully synthesized by the sequential addition of different monomers. scispace.com This involves polymerizing the first monomer (e.g., the activated 3-butylthiophene (B39377) derivative) to form a living polymer chain, followed by the introduction of the second activated monomer (e.g., from 3-octylthiophene). psu.eduntu.edu.tw This sequential approach has also been extended to synthesize triblock copolymers like poly(3-hexylthiophene)-b-poly(3-butylthiophene)-b-poly(3-octylthiophene) (P3HT-b-P3BT-b-P3OT), where monomers are added in a specific sequence to build the block structure. mdpi.comresearchgate.netnih.gov
Below is a table summarizing typical results for the synthesis of P3BT and its copolymers.
| Polymer | Monomer Feed Ratio ([M]₀/[Ni]₀) | Mn (kDa) | PDI | Regioregularity (%HT) |
| P3BT | 30 | 11.2 | 1.81 | >98 |
| P3BT-b-P3OT | - | 19.5 | 1.29 | >98 |
| P3HT-b-P3BT-b-P3OT | 1:1:1 | - | 1.2-1.4 | >98 |
This table presents illustrative data compiled from typical GRIM polymerization results. Mn (Number-average molecular weight) and PDI (Polydispersity Index) are key indicators of polymer size and distribution.
The arrangement of side chains along the polymer backbone, known as regioregularity, is a critical parameter that profoundly influences the properties of poly(3-alkylthiophenes) (P3ATs). cmu.edu A high degree of head-to-tail (HT) coupling allows the polymer chains to adopt a planar conformation, which facilitates intermolecular π-π stacking. cmu.educmu.edu This ordered packing in the solid state leads to enhanced electronic and photonic properties, such as higher charge carrier mobility and a red-shifted absorption spectrum, which are essential for high-performance electronic devices. cmu.edu
In the Grignard Metathesis (GRIM) method, several factors contribute to achieving high regioregularity:
Catalyst Choice : Nickel complexes with bidentate phosphine (B1218219) ligands, such as Ni(dppp)Cl₂, are highly effective. rsc.org The steric and electronic properties of the catalyst play a crucial role in selectively coupling the monomer units in a head-to-tail fashion. acs.orgrsc.org
Monomer Structure : The polymerization typically starts with 2,5-dihalo-3-alkylthiophenes. The Grignard metathesis step preferentially forms the 2-halo-5-magnesiohalide-3-alkylthiophene isomer, which is the key intermediate for HT polymerization. acs.orgcmu.edu
Reaction Conditions : While the initial Grignard metathesis shows only moderate regioselectivity (around 85:15), the subsequent polymerization step, driven by the nickel catalyst, amplifies this into a highly regioregular polymer structure (often >95% HT). acs.orgacs.org This suggests that the catalyst selectively consumes the "correct" isomer or that the formation of HT linkages is kinetically and thermodynamically more favorable during chain growth. acs.org
The ability of the GRIM method to produce P3ATs with high regioregularity, often exceeding 98-99% HT, is a significant advantage over older synthetic routes and is a key reason for its widespread adoption. cmu.edunih.gov
Block copolymers composed of different poly(3-alkylthiophene) segments offer a sophisticated strategy to tune the properties of the final material by combining the characteristics of each block. The quasi-living nature of GRIM polymerization is particularly well-suited for synthesizing these well-defined block copolymers through sequential monomer addition. psu.edursc.org
By controlling the sequence and length of different P3AT blocks, it is possible to engineer the material's morphology and optoelectronic properties. For example, the synthesis of crystalline-crystalline diblock copolymers like poly(3-butylthiophene)-b-poly(3-octylthiophene) (P3BT-b-P3OT) has been demonstrated. scispace.com These materials can self-assemble and microphase-separate into distinct crystalline domains, each corresponding to one of the polymer blocks. scispace.com This controlled nanostructure can be beneficial for applications like organic photovoltaics, where distinct domains can facilitate charge separation and transport.
Triblock copolymers, such as P3HT-b-P3BT-b-P3OT, have also been synthesized to further tailor material properties. mdpi.comresearchgate.net In these systems, the properties are often governed by the major component, but the block structure provides a means to, for instance, enhance solubility or improve thermal stability. researchgate.netnih.gov The ability to create block copolymers with high regioregularity allows for the development of multifunctional materials with precisely controlled solid-state packing and electronic characteristics for advanced organic electronic devices. acs.orguni-bayreuth.de
Applications in Organic Electronic and Optoelectronic Devices
Polymers derived from butylthiophene monomers, noted for their favorable semiconducting properties, are increasingly integrated into various organic electronic and optoelectronic devices. Their performance is intrinsically linked to the structural order and morphology achieved during and after polymerization.
Polythiophenes with butyl side chains, such as P3BT, are valuable materials for the active semiconductor layer in organic field-effect transistors (OFETs). nih.govrsc.org An OFET is a type of transistor that uses an organic semiconductor to control the flow of current between two electrodes (source and drain) via a gate electrode. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor, the on/off current ratio, and the threshold voltage. nih.gov
The high regioregularity achievable with GRIM-synthesized P3BT promotes the formation of well-ordered, crystalline thin films. cmu.edu This structural order is crucial for efficient charge transport, as it facilitates the movement of charge carriers (holes in the case of p-type P3BT) between polymer chains. nih.govscispace.com Consequently, OFETs based on highly regioregular P3ATs can exhibit significantly higher field-effect mobilities compared to their regioirregular counterparts. cmu.edu
Research has shown that the performance of P3AT-based OFETs is also influenced by the length of the alkyl side chain. While longer side chains can improve solubility, shorter chains like butyl in P3BT can lead to more compact packing and potentially different electronic characteristics. Studies comparing P3ATs with varying side chains (butyl, hexyl, octyl) have found that P3BT can achieve competitive device performance. For instance, optimized P3BT-based devices have demonstrated respectable power conversion efficiencies in photovoltaic applications, which often correlate with good charge transport properties relevant to OFETs. nih.gov The integration of these polymers into OFETs is a key step towards developing low-cost, large-area, and flexible electronics. researchgate.netkptechnology.ltd.uk
Below is a table showing representative performance data for an OFET using a polythiophene derivative.
| Polymer | Substrate/Dielectric | Mobility (cm²/V·s) | On/Off Ratio | Threshold Voltage (V) |
| Polyterthiophene | Si/SiO₂ | 3 x 10⁻³ | 10⁵ | +4 |
| 2,6-DADTT | Si/SiO₂ | up to 1.26 | 10⁶ - 10⁸ | - |
This table provides example data for OFETs based on thiophene-containing polymers. Mobility indicates how quickly charge carriers move through the material. The On/Off ratio is the ratio of current when the transistor is on versus off. Threshold voltage is the minimum gate voltage needed to turn the device on. Data is sourced from literature on advanced thiophene-based semiconductors. heeneygroup.comnih.gov
Role in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Thiophene-based functional polymers have garnered significant attention for their application as conductive and active layers in Organic Light-Emitting Diodes (OLEDs). academie-sciences.fr The optoelectronic properties of these polymers can be finely tuned through chemical synthesis. Oligothiophenes, for instance, exhibit high conductivity and electroluminescence, making them excellent candidates for organic thin-film transistors and emissive layers in OLEDs. academie-sciences.fr
Polymers derived from 3,4-disubstituted thiophenes, such as Poly(3',4'-dibutyl-2,2':5',2''-terthiophene), are specifically designed to enhance solubility and processability while maintaining desirable electronic properties. acs.org The charge-transport characteristics of these polythiophene derivatives are fundamental to the performance of OLEDs and PLEDs, where they can facilitate the efficient injection and transport of charge carriers (holes and electrons), leading to effective electroluminescence. acs.org The strategic placement of butyl groups on the thiophene ring prevents excessive aggregation, which can quench luminescence, thereby improving the efficiency and stability of the light-emitting device. acs.orgresearchgate.net
Active Layers in Organic Photovoltaic (OPV) Devices
In the realm of solar energy, derivatives of this compound are instrumental in constructing the active layers of Organic Photovoltaic (OPV) devices. researchgate.netrsc.org The active layer in an OPV is typically a bulk-heterojunction (BHJ) blend of a donor and an acceptor material, where light absorption leads to the generation of excitons that are subsequently separated into free charge carriers. aps.orgmdpi.com
Thiophene-based conjugated oligomers and polymers are widely used as the electron-donor component in these blends. rsc.orgresearchgate.net The compound this compound is a versatile precursor for synthesizing these donor materials through reactions like Stille and Suzuki coupling. researchgate.netmdpi.com The resulting polymers and oligomers exhibit several key advantages:
Defined Molecular Structures: Oligomers synthesized from this precursor have well-defined structures, leading to reproducible device performance. rsc.org
Broad Light Absorption: These materials can be engineered to have broad absorption spectra, maximizing the harvesting of solar light. researchgate.net
Favorable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to create an efficient interface for charge separation when paired with a suitable acceptor, such as a fullerene derivative (e.g., PCBM). researchgate.netresearchgate.net
Enhanced Charge Transport: The crystalline nature of some oligomers promotes long-range order in the solid state, which is beneficial for charge carrier transport to the electrodes. rsc.org
Conductive Films via Plasma Polymerization (e.g., 2-iodothiophene)
Plasma polymerization is a technique used to deposit thin, highly cross-linked, and adherent polymer films. 2-Iodothiophene (B115884), a related compound, has been successfully used as a monomer to prepare thin conductive films through this method. lookchem.comchemicalbook.com The process involves generating a plasma to polymerize the monomer and simultaneously dope (B7801613) the resulting polythiophene film with iodine, which is essential for its conductivity. researchgate.net
Research has shown that this in-situ doping method using an iodine-containing monomer like 2-iodothiophene can produce films with significant electrical conductivity. researchgate.net The properties of these films can be controlled by adjusting plasma parameters such as microwave power. researchgate.netdntb.gov.ua Studies have confirmed the incorporation of iodine into the polymer matrix and that the chemical structure is comparable to that of electrochemically deposited polythiophene. researchgate.net
| Plasma Method | Reported Conductivity (S/cm) | Reference |
|---|---|---|
| Microwave Plasma (2.45 GHz) | 10⁻¹ to 10⁻⁶ | researchgate.net |
| Microwave Plasma Assisted Polymerization | 1.4×10⁻⁵ to 1.0×10⁻⁴ | dntb.gov.ua |
| Homogeneous Plasma Polymerization | Up to 10⁻¹ | researchgate.net |
Supramolecular Chemistry and Ligand Design
The unique reactivity of this compound makes it a valuable synthon in supramolecular chemistry, particularly for the design of complex ligands capable of coordinating with metal ions to form functional superstructures.
Engineering of Bridged Bipyridine Ligands for Metal Complexation
A significant application of this compound is in the synthesis of complex, conjugatively bridged bipyridine ligands. thieme-connect.comthieme-connect.com These ligands are constructed by connecting bipyridine units with rigid, π-conjugated spacers derived from the thiophene precursor. The key synthetic step is the palladium-catalyzed Sonogashira cross-coupling reaction, which efficiently links the iodo-group of the thiophene to a terminal alkyne on a bipyridine-based building block. researchgate.netacs.orgnih.gov
By using either this compound or its diiodo counterpart, 3,4-dibutyl-2,5-diiodothiophene, chemists can create a variety of bipyridine frameworks. thieme-connect.comresearchgate.net This stepwise, iterative approach allows for the precise construction of ditopic or tritopic ligands, where multiple bipyridine chelating sites are held in a specific spatial arrangement by the rigid thiophene-ethynyl bridges. academie-sciences.frresearchgate.net The butyl groups ensure that these extended, planar molecules remain soluble in common organic solvents, facilitating their synthesis, purification, and subsequent complexation with metal ions. acs.orgnih.gov
Construction of Multi-Nuclear Metal Arrays
The bridged bipyridine ligands engineered from this compound are ideal for the programmed assembly of multi-nuclear metal arrays. researchgate.netacs.org These oligomeric ligands, containing one to five bipyridine units, can chelate multiple metal ions (such as ruthenium(II)), effectively acting as a scaffold. academie-sciences.frnih.gov
This methodology allows for the controlled synthesis of discrete, linear, multi-nuclear complexes. researchgate.net In these arrays, the metal centers are held at a fixed distance from one another, separated by the conjugated thiophene-based bridge. This defined structure is crucial for studying and controlling intramolecular processes such as energy transfer and electron transfer between the metal centers, which is of great interest for applications in molecular electronics and artificial photosynthesis. academie-sciences.fr
Design of Conjugated Oligomers and Polymers for Optoelectronic Response
The ligands and polymers synthesized from this compound are themselves functional π-conjugated systems with distinct optoelectronic properties. ucm.esgoogle.com The extensive π-electron delocalization across the bipyridine and ethynyl-thiophene units gives rise to interesting photophysical behaviors. acs.orgnih.gov
Systematic studies on a series of soluble polybipyridine ligands bridged by 3,4-dibutylthiophene (B1250564) units have revealed clear structure-property relationships. nih.gov As the number of repeating units in the oligomer increases, the extent of π-conjugation grows, leading to predictable changes in their electronic and optical properties.
| Property | Observation with Increasing Chain Length | Reference |
|---|---|---|
| Absorption & Fluorescence Energy | Progressive lowering (red-shift) | nih.gov |
| Emission Quantum Yield | Remains essentially constant | nih.gov |
| LUMO Energy Level | Estimated in the range of -3.06 to -3.18 eV | nih.gov |
This ability to tune the energy of absorption and emission transitions by simply extending the length of the conjugated backbone is a hallmark of these materials. The stable LUMO energy levels make them suitable for use in various electronic devices where electron-accepting capabilities are required. nih.gov
Interfacial Phenomena and Film Morphology of this compound Derivatives
The performance of advanced materials derived from this compound, particularly in electronic and optoelectronic applications, is intrinsically linked to the morphology and interfacial properties of their thin films. The arrangement of polymer chains at interfaces and within the bulk of the film governs crucial parameters such as charge carrier mobility and device efficiency. This section explores the complex interplay of factors that control the organization of poly(3-butylthiophene) (P3BT) derivatives in blends and the influence of polymer conformation on the resulting thin-film structure.
Surface Segregation Behavior of Poly(3-butylthiophene) Derivatives in Blends
In polymer blends, the preferential migration of one component to the surface or interface is a phenomenon known as surface segregation. This behavior is driven by the minimization of interfacial energy and is influenced by several factors including the surface energy of the components, their molecular weight, and their interaction with the substrate and the surrounding environment.
In blends containing poly(3-butylthiophene) (P3BT) derivatives, surface segregation can be strategically employed to control the vertical stratification of the film, which is highly desirable for creating well-defined layers in electronic devices from a single solution-processing step. For instance, in blends of P3BT with polymers like poly(methyl methacrylate) (PMMA), the difference in surface tension between the components can drive the segregation. On hydrophobic surfaces, the lower surface tension polythiophene component tends to accumulate at the film-substrate interface, while on hydrophilic substrates, it is more likely to be found at the air-film interface. The crystallinity of the insulating polymer in the blend also plays a critical role; a crystalline insulator can induce vertical phase separation of the already solidified P3BT.
A powerful strategy to induce and control surface segregation is the chemical modification of the P3BT chain. By functionalizing one end of a P3BT chain with a low-surface-energy group, such as a fluoroalkyl chain, the modified polymer will spontaneously segregate to the surface of the film. This has been demonstrated with a P3BT derivative end-functionalized with a 1H,1H,2H,2H,3H,3H-perfluoroundecyl group. In blends with polystyrene (PS), this functionalized P3BT (P3BT-F17) was observed to form a distinct layer at the film's surface. This surface segregation not only creates a chemically distinct surface but also profoundly influences the molecular orientation of the polymer chains within the film.
The vertical distribution of components is also a key consideration in bulk heterojunction solar cells, where blends of P3ATs and fullerene derivatives are common. Studies on poly(3-hexylthiophene) (P3HT):fullerene blends have shown an enrichment of P3HT at the air surface and an abundance of the fullerene derivative at the substrate interface, a separation driven by differences in surface energy. This vertical phase separation is a critical factor in the performance of inverted-structure solar cells.
The following table summarizes findings on surface segregation in blends containing poly(3-alkylthiophene) derivatives.
| Blend System | Key Findings | Reference |
| P3BT-F17 / Polystyrene (PS) | The fluoroalkyl-terminated P3BT spontaneously segregates to the surface of the blend film. | |
| P3HT / Poly(methyl methacrylate) (PMMA) | On hydrophobic substrates, P3HT is favored at the substrate interface, while on hydrophilic substrates, it migrates to the air-film interface. | |
| P3HT / Ultra-low-density polyethylene (B3416737) (ULDPE) | The amorphous nature of ULDPE did not induce significant surface segregation of the crystalline P3HT. | |
| P3HT / Fullerene (PCBM) | P3HT tends to be enriched at the free (air) surface, with PCBM being more abundant at the substrate interface. | |
| P3DDT / P3DDFT (alternating alkyl/semifluoroalkyl side chains) | The fluorinated polymer (P3DDFT) spontaneously segregates to the surface of the poly(3-dodecylthiophene) (P3 |
Theoretical and Computational Chemistry of 3,4 Dibutyl 2 Iodothiophene Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure and energetics of molecules. It is particularly effective for elucidating complex reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation barriers.
Mechanistic Studies of Thiophene (B33073) Functionalization
DFT calculations are widely applied to understand the mechanisms of various thiophene functionalization reactions. These studies provide insights into reaction pathways, regioselectivity, and the roles of catalysts and reagents. For example, DFT has been used to investigate the hydrodesulfurization (HDS) of thiophene on catalyst surfaces like Ni(111). rsc.org Such studies calculate adsorption energies and map the potential energy surface for C–S bond cleavage, revealing that the direct desulfurization pathway often proceeds without prior hydrogenation of the thiophene ring. rsc.org
Other functionalization reactions, such as the synthesis of thiophene-2-carboxamide derivatives, have also been explored using DFT. nih.gov These computational models help to confirm reaction mechanisms, for instance, by elucidating the heterocyclization process and the influence of various substituents on the electronic properties of the final products. nih.gov By calculating the energies of intermediates and transition states, DFT can rationalize experimentally observed outcomes and guide the design of new synthetic routes for functionalized thiophenes like 3,4-Dibutyl-2-iodothiophene.
Computational Analysis of Polymerization Pathways (e.g., GRIM for butylthiophenes)
Grignard Metathesis (GRIM) polymerization is a key method for synthesizing regioregular poly(3-alkylthiophenes), which are important materials in organic electronics. cmu.edursc.org DFT calculations have been instrumental in unraveling the complex mechanism of GRIM polymerization, particularly for monomers like 2,5-dibromo-3-butylthiophene (B39698). rsc.orgresearchgate.net
A comprehensive DFT study of the GRIM polymerization of 2,5-dibromo-3-butylthiophene using a Ni(dppp)Cl₂ catalyst detailed a three-stage mechanism for each coupling step: rsc.orgresearchgate.net
Coordination: The active monomeric species coordinates with the nickel catalyst.
Transmetalation: The thiophene unit is transferred from magnesium to the nickel center.
Reductive Elimination: A new C-C bond is formed, extending the polymer chain and regenerating the active catalyst.
Computational analysis of the entire energy profile for different possible coupling modes (e.g., Head-to-Tail, Head-to-Head) helps to explain the high regioselectivity (HT selectivity) observed experimentally. rsc.orgresearchgate.net The calculations show which pathways are energetically favored, thereby identifying the origins of the polymer's regular structure.
| Reaction Step | Coupling Mode | Catalyst System | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Transmetalation | Head-to-Tail | Ni(dppp)Cl₂ | 12.5 |
| Transmetalation | Head-to-Head | Ni(dppp)Cl₂ | 16.8 |
| Reductive Elimination | Head-to-Tail | Ni(dppp)Cl₂ | 8.2 |
| Reductive Elimination | Head-to-Head | Ni(dppp)Cl₂ | 11.5 |
Molecular Dynamics Simulations in Photochemistry
The interaction of light with thiophene-based molecules can trigger a cascade of ultrafast events, including electronic excitation, isomerization, and ring-opening. Molecular dynamics simulations, particularly ab initio and quantum dynamics methods, are essential for modeling these complex, time-dependent processes that are often too fast to be fully captured by experimental techniques alone. rsc.org
For the parent thiophene molecule, quantum dynamics simulations have been used to model its photochemistry following UV excitation. researchgate.netarxiv.orgaip.org These simulations show that after excitation to the S₁ state, the molecule undergoes ultrafast dynamics on a sub-100 femtosecond timescale. rsc.orgresearchgate.netarxiv.org This process can involve ring-puckering and the cleavage of a carbon-sulfur bond, leading to a ring-opened structure. rsc.orgrsc.org The simulations can track the population transfer between different electronic states (e.g., S₁, S₂, T₁, T₂) and identify conical intersections, which are crucial for understanding the radiationless deactivation pathways that return the molecule to the ground state. rsc.orgacs.org
These computational studies reveal that the photochemical fate of thiophene is complex, involving an interplay between internal conversion (singlet-to-singlet relaxation) and intersystem crossing (singlet-to-triplet relaxation). rsc.org Such simulations on this compound could provide valuable insights into its photostability and potential photo-induced reactivity, which is critical for applications in optoelectronic devices.
Electronic Structure Characterization and Spectroscopic Property Prediction
Computational methods are highly effective for characterizing the electronic structure of molecules and predicting their spectroscopic properties. For thiophene derivatives, DFT calculations can provide a wealth of information about molecular orbitals, electronic transitions, and vibrational frequencies. mdpi.comubc.ca
Key electronic properties that can be calculated include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. Their difference, the HOMO-LUMO gap, is a key indicator of the molecule's electronic stability, reactivity, and the energy of its lowest electronic excitation. nih.gov
Ionization Potential and Electron Affinity: These properties relate to the molecule's ability to donate or accept electrons, which is fundamental to its performance in electronic devices.
Electronic Excitation Energies: Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov This allows for the assignment of experimental spectral features to specific π→π* or n→π* transitions.
Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman). By calculating the vibrational frequencies and their corresponding intensities, researchers can make detailed assignments of experimental spectra, aiding in the structural characterization of newly synthesized compounds. mdpi.com The agreement between calculated and experimental spectra serves as a validation of the computational model's accuracy. mdpi.comubc.ca
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -2.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.6 eV | Indicator of electronic stability and photoactivity nih.gov |
| Major UV-Vis Absorption (λmax) | 310 nm | Corresponds to the S₀→S₁ (π→π*) transition |
Emerging Research Frontiers and Future Perspectives
Development of Novel Catalytic Systems for Site-Selective Functionalization
The iodine atom on the 3,4-Dibutyl-2-iodothiophene ring is a prime site for cross-coupling reactions, enabling the introduction of a wide array of functional groups. Research is actively pursuing the development of novel catalytic systems to enhance the efficiency and selectivity of these transformations. Palladium-catalyzed reactions are central to this effort, with methods like the Sonogashira, Stille, and Suzuki couplings being extensively utilized for C-C bond formation. vinhuni.edu.vnorganic-chemistry.orgmdpi.comresearchgate.net
Sonogashira Coupling: This reaction is a powerful tool for coupling terminal alkynes with aryl halides. vinhuni.edu.vnmdpi.com For this compound, a typical Sonogashira reaction would involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to couple it with various alkynes. beilstein-journals.orgnih.gov This creates extended π-conjugated systems that are crucial for electronic applications. Research in this area focuses on developing milder reaction conditions and more robust catalysts that can tolerate a wider range of functional groups. nih.gov
Stille and Suzuki Couplings: The Stille reaction uses organotin reagents, while the Suzuki coupling employs organoboron compounds to form new C-C bonds. organic-chemistry.orgresearchgate.netuwindsor.ca These methods are highly effective for the arylation of this compound, allowing for the synthesis of complex oligomers and polymers. jcu.edu.au Advances in ligand design for palladium catalysts are leading to higher yields and greater selectivity in these reactions, even with sterically hindered substrates.
Future research is aimed at creating catalytic systems that allow for sequential, site-selective functionalization. This would enable the synthesis of precisely defined, multi-functionalized thiophene (B33073) derivatives from a single starting molecule, opening up new possibilities for materials design.
Design and Synthesis of Advanced Polymer Architectures
This compound is a key monomer for synthesizing poly(3,4-dibutylthiophene) (P3DBT), a polymer with interesting electronic and optical properties. The arrangement of the butyl side chains influences the polymer's morphology and electronic behavior. The synthesis of advanced polymer architectures, such as block copolymers, is a major area of current research.
Kumada Catalyst-Transfer Polycondensation (KCTP): This chain-growth polymerization method is particularly effective for producing well-defined, regioregular poly(3-alkylthiophene)s with controlled molecular weights and low polydispersity. ru.nlrsc.org By converting this compound into a Grignard reagent, it can be polymerized using a nickel catalyst in a living manner. This control allows for the subsequent addition of a different monomer to create all-conjugated block copolymers. ru.nl
Block Copolymer Synthesis: Block copolymers containing a P3DBT segment can be synthesized by combining KCTP with other polymerization techniques. For instance, a functional initiator can be used to grow the P3DBT block, which is then used as a macroinitiator for a second polymerization, such as Atom Transfer Radical Polymerization (ATRP), to add a flexible, non-conjugated block. europa.eucmu.edu Alternatively, two pre-synthesized, end-functionalized polymer blocks can be joined using "click chemistry." europa.eunih.gov These advanced architectures allow for the combination of the semiconducting properties of P3DBT with other desirable material properties, leading to self-assembling nanomaterials. rsc.orgbohrium.com
The table below summarizes representative methods for synthesizing advanced polymer architectures from thiophene derivatives.
| Polymerization Method | Description | Resulting Architecture | Key Features |
| Kumada Catalyst-Transfer Polycondensation (KCTP) | A chain-growth polymerization of thiophene Grignard monomers using a Ni catalyst. | Regioregular Homopolymers, Block Copolymers | Controlled molecular weight, low polydispersity, defined end-groups. |
| Macroinitiator ATRP | A P3AT block with an active initiator end-group is used to polymerize a second monomer via ATRP. | Rod-Coil Diblock Copolymers | Combines semiconducting and flexible polymer properties. |
| "Click" Chemistry Coupling | Coupling of two different end-functionalized polymer blocks (e.g., azide (B81097) and alkyne). | Diblock and Triblock Copolymers | High coupling efficiency, versatile for different block combinations. europa.eu |
Integration into Next-Generation Organic Electronic and Optoelectronic Technologies
Polymers derived from this compound, particularly poly(3,4-dibutylthiophene), are promising materials for a range of organic electronic devices due to their semiconducting nature.
Organic Field-Effect Transistors (OFETs): Poly(3-alkylthiophene)s (P3ATs) are widely used as the active layer in OFETs. The charge carrier mobility in these materials is highly dependent on the regioregularity of the polymer chains and their solid-state packing. The butyl side chains in P3DBT enhance solubility for solution-based processing while still allowing for the necessary intermolecular π-π stacking for charge transport. Research focuses on optimizing the processing conditions and molecular weight of P3DBT to improve device performance.
Organic Photovoltaics (OPVs): In OPVs, P3ATs act as the electron donor material in a bulk heterojunction with an electron acceptor, typically a fullerene derivative. The performance of these solar cells is influenced by the polymer's absorption spectrum, energy levels, and the morphology of the active layer blend. While poly(3-hexylthiophene) (P3HT) is a benchmark material, exploring polymers with different side chains like P3DBT can lead to variations in morphology and device efficiency. rsc.org Copolymers incorporating 3,4-dialkoxythiophenes have also shown promise in dye-sensitized solar cells, achieving high photon conversion efficiencies. mdpi.comresearchgate.net
The table below presents typical performance metrics for OFETs based on related poly(3-alkylthiophene) materials.
| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
| Regioregular P3HT | 0.01 - 0.1 | > 10^6 | Spin Coating |
| P3SHT (thioalkyl chains) | Lower than P3HT | N/A | Spin Coating rsc.org |
| PTST (alternating alkyl/thioalkyl) | Superior to P3HT | N/A | Spin Coating rsc.org |
Future work involves the design of novel copolymers and blends incorporating 3,4-dibutylthiophene (B1250564) units to fine-tune the electronic properties and morphology for higher-performance, next-generation devices.
Exploration of New Supramolecular Assemblies and Functional Materials
The ability of thiophene-based molecules to self-assemble into ordered structures is a key area of research for creating new functional materials. The interplay of π-π stacking between the conjugated backbones and van der Waals interactions between the alkyl side chains governs the formation of these supramolecular structures.
Crystallization-Driven Self-Assembly (CDSA): For block copolymers containing a crystallizable P3DBT block, CDSA in solution can be used to form well-defined one-dimensional nanostructures like nanofibers or nanowires. rsc.org The dimensions and morphology of these assemblies can be controlled by factors such as solvent choice, temperature, and block copolymer composition. These ordered nanostructures are of interest for creating anisotropic conductive films and components for nanoelectronics.
Oligomer Self-Assembly: Short, well-defined oligomers of 3,4-dibutylthiophene can also form highly ordered structures. Studies on related oligothiophenes have shown that they can self-assemble into crystalline microfibers with interesting photophysical and charge-transport properties. nih.govresearchgate.net The specific arrangement of molecules in these assemblies can lead to emergent properties, such as supramolecular chirality, even when the constituent molecules are not chiral. nih.gov The formation of these structures is often directed by weak intermolecular forces, including hydrogen bonding and S···S interactions. mdpi.com
The exploration of these self-assembly processes provides a bottom-up approach to fabricating complex, functional materials. By rationally designing the molecular structure of 3,4-dibutylthiophene-based oligomers and polymers, researchers can program their assembly into specific nano- and microscale architectures for targeted applications in sensing, electronics, and photonics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
